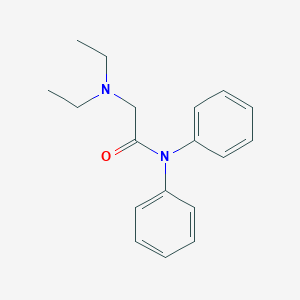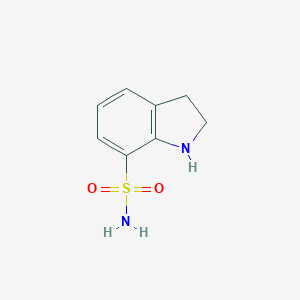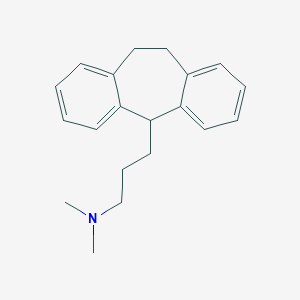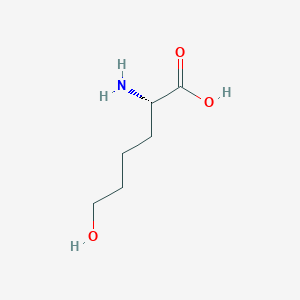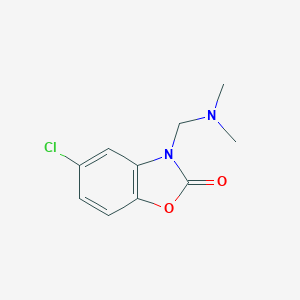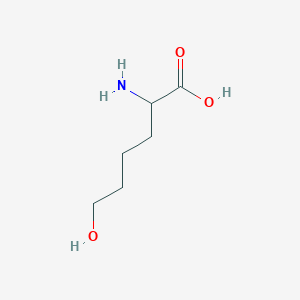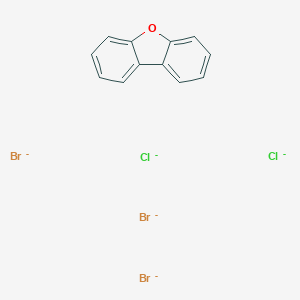
Dibenzofuran, tribromodichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzofuran, tribromodichloro- is a chemical compound that has attracted significant attention in recent years due to its potential applications in scientific research. This compound is a halogenated dibenzofuran, which means that it contains both chlorine and bromine atoms in its molecular structure. In
Mécanisme D'action
The mechanism of action of dibenzofuran, tribromodichloro- is not well understood, but it is believed to act as an inhibitor of certain enzymes in the body. This inhibition can lead to a variety of biochemical and physiological effects, which we will discuss in the next section.
Effets Biochimiques Et Physiologiques
Dibenzofuran, tribromodichloro- has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to cause liver damage and disrupt the endocrine system. Additionally, exposure to dibenzofuran, tribromodichloro- has been linked to developmental delays and neurological disorders in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using dibenzofuran, tribromodichloro- in lab experiments is its high level of reactivity and specificity. This compound can be used to selectively inhibit certain enzymes or to study the effects of halogenated organic compounds on biological systems. However, the use of dibenzofuran, tribromodichloro- in lab experiments is limited by its toxicity and potential for environmental harm.
Orientations Futures
There are many potential future directions for research on dibenzofuran, tribromodichloro-. One area of interest is in the development of new materials and compounds that can be used in environmental remediation and pollution control. Additionally, further research is needed to fully understand the mechanism of action and potential health effects of this compound. Finally, the development of safer and more environmentally friendly methods for synthesizing dibenzofuran, tribromodichloro- is an important area of future research.
Conclusion
Dibenzofuran, tribromodichloro- is a halogenated dibenzofuran that has a wide range of potential applications in scientific research. This compound can be synthesized through a variety of methods and has been used in the development of new materials and as a reagent in organic chemistry reactions. However, the use of dibenzofuran, tribromodichloro- in lab experiments is limited by its toxicity and potential for environmental harm. Further research is needed to fully understand the mechanism of action and potential health effects of this compound, as well as to develop safer and more environmentally friendly methods for its synthesis.
Méthodes De Synthèse
Dibenzofuran, tribromodichloro- can be synthesized through a variety of methods, including the reaction of dibenzofuran with bromine and chlorine in the presence of a catalyst. This reaction results in the substitution of two hydrogen atoms on the dibenzofuran molecule with bromine and chlorine atoms. The resulting compound, dibenzofuran, tribromodichloro-, can then be purified through a series of chemical reactions and distillations.
Applications De Recherche Scientifique
Dibenzofuran, tribromodichloro- has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of environmental toxicology, where this compound can be used to study the effects of halogenated organic compounds on ecosystems and human health. Additionally, dibenzofuran, tribromodichloro- has been used in the development of new materials and as a reagent in organic chemistry reactions.
Propriétés
Numéro CAS |
107227-52-1 |
|---|---|
Nom du produit |
Dibenzofuran, tribromodichloro- |
Formule moléculaire |
C12H8Br3Cl2O-5 |
Poids moléculaire |
478.8 g/mol |
Nom IUPAC |
dibenzofuran;tribromide;dichloride |
InChI |
InChI=1S/C12H8O.3BrH.2ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;/h1-8H;5*1H/p-5 |
Clé InChI |
RECIRIQDYBSDFQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Cl-].[Br-].[Br-].[Br-] |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Cl-].[Br-].[Br-].[Br-] |
Synonymes |
TRIBROMO-DICHLORODIBENZOFURAN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



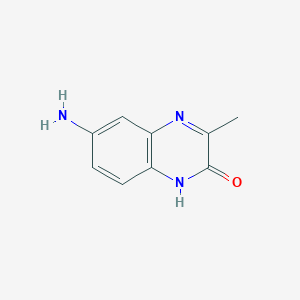
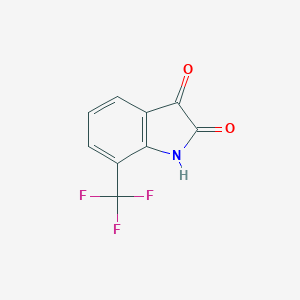
![Bicyclo[2.2.1]heptane, 1,3-dichloro-, exo-(9CI)](/img/structure/B22966.png)
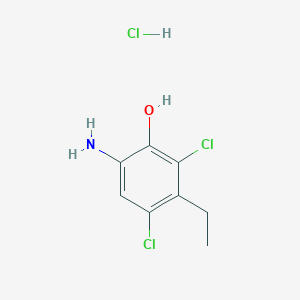
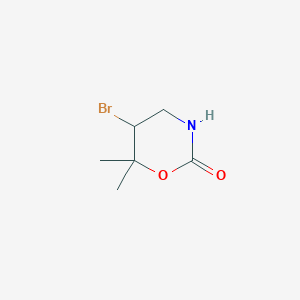
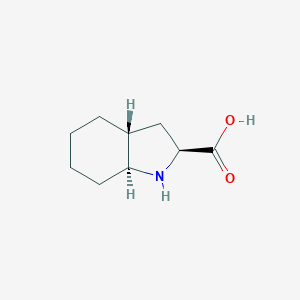
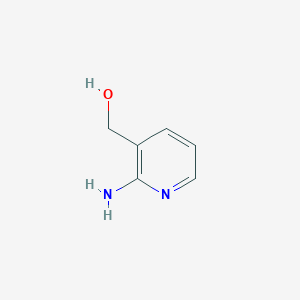
![6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one](/img/structure/B22980.png)
